![molecular formula C18H28N2O4 B13169576 Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate](/img/structure/B13169576.png)
Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate with an amine source under specific conditions . The reaction is usually carried out in the presence of a base and a solvent, such as dichloromethane or ethanol, at a controlled temperature .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial equipment and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are not well-characterized in the available literature .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate include:
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific structure, which includes a tert-butyl group, an amino group, and a dimethoxyphenyl group attached to a piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate (CAS No. 1354963-23-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C18H28N2O4
- Molecular Weight : 336.42592 g/mol
- Structure : The compound features a piperidine ring substituted with an amino group and a dimethoxyphenyl moiety, which is critical for its biological interactions.
Biological Activity
The biological activity of this compound primarily revolves around its potential as an antiviral and anti-inflammatory agent.
Antiviral Activity
Research indicates that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses:
Compound | Virus Type | Efficacy |
---|---|---|
Compound A | Tobacco Mosaic Virus | Curative activity of 56.8% |
Compound B | HSV-1 | Notable antiviral activity |
Studies suggest that structural modifications in piperidine derivatives can enhance their antiviral activity by improving binding affinity to viral proteins or inhibiting viral replication processes .
Anti-inflammatory Properties
In addition to antiviral effects, this compound may also exhibit anti-inflammatory properties. Research into similar compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as:
- Matrix Metalloproteinases (MMPs)
- Cyclooxygenase (COX) enzymes
These activities can be attributed to the compound's ability to interfere with signaling pathways associated with inflammation, potentially making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives, including this compound:
- Antiviral Mechanisms : A study highlighted the mechanism through which piperidine derivatives inhibit viral replication by disrupting the viral life cycle at multiple stages. This includes blocking entry into host cells and inhibiting RNA synthesis .
- Anti-cancer Potential : Another research focused on the cytotoxic effects of piperidine derivatives on cancer cell lines, demonstrating that certain modifications could lead to increased apoptosis in tumor cells. The study found that some derivatives could significantly impair cell proliferation in breast cancer models .
- Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetic profiles of these compounds suggest favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability .
Properties
Molecular Formula |
C18H28N2O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-7-6-15(16(19)11-20)12-8-13(22-4)10-14(9-12)23-5/h8-10,15-16H,6-7,11,19H2,1-5H3 |
InChI Key |
PXIVUZBVVMLJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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